

AMXT-1501: A Novel Polyamine Transport Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: AMXT-1501

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which makes the polyamine pathway an attractive target for anticancer therapies. **AMXT-1501** is a novel, orally active small molecule that potently inhibits the polyamine transport system (PTS), blocking the uptake of extracellular polyamines. This guide provides a comprehensive technical overview of **AMXT-1501**, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation, often in combination with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO).

Mechanism of Action: Dual Blockade of the Polyamine Pathway

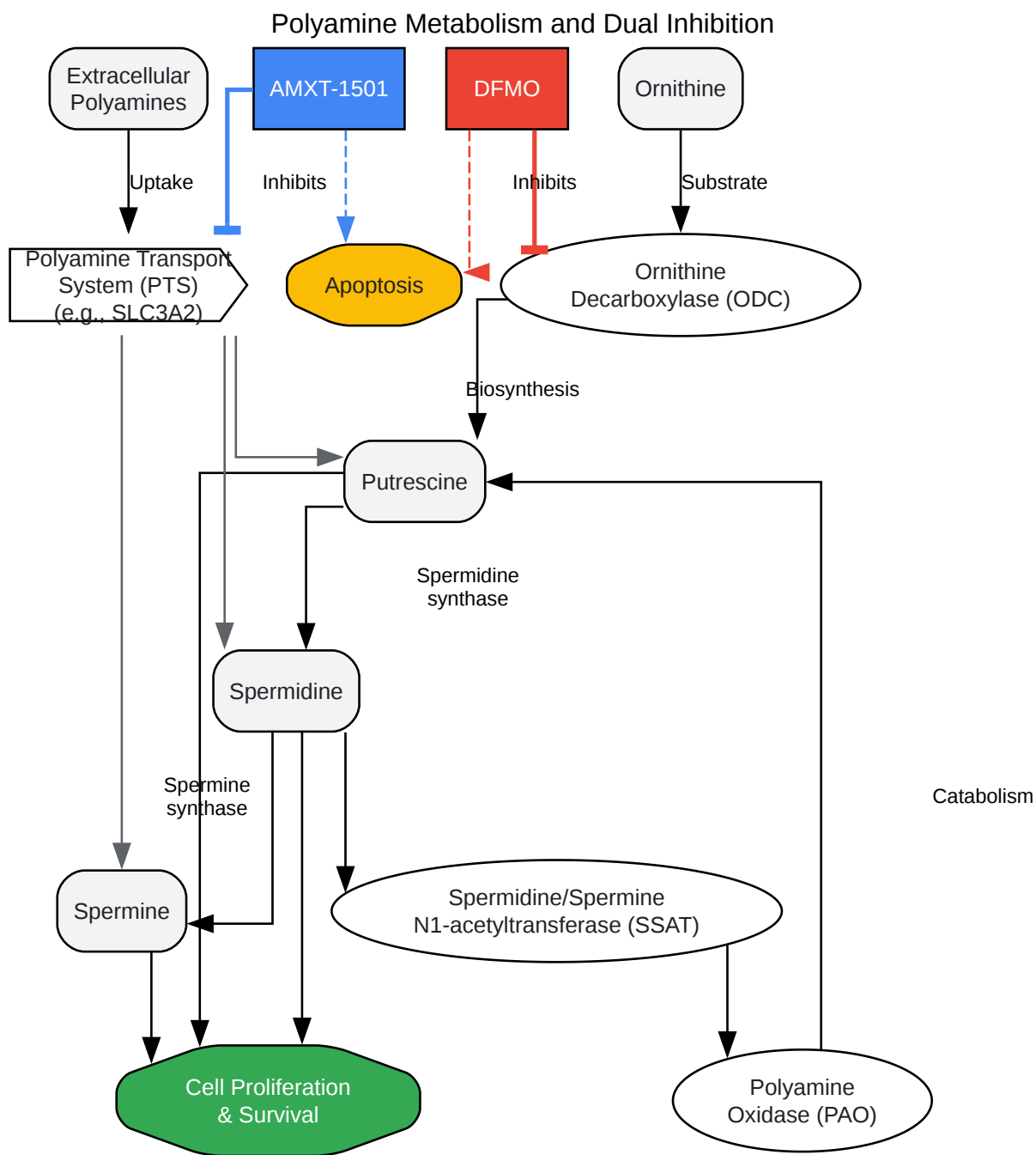
Cancer cells acquire polyamines through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment via the polyamine transport system (PTS).[1] A therapeutic strategy targeting only one of these pathways may be suboptimal, as cancer cells can compensate by upregulating the other. For instance, inhibition of ODC, the rate-limiting enzyme in polyamine biosynthesis, by DFMO can lead to a compensatory increase in polyamine uptake.[1][2]

AMXT-1501 was developed to block this compensatory mechanism by inhibiting the PTS. The combined administration of **AMXT-1501** and DFMO results in a more comprehensive and sustained depletion of intracellular polyamine pools, leading to enhanced cancer cell growth inhibition and apoptosis.[1][2] One of the key transporters involved in polyamine uptake is Solute Carrier Family 3 Member 2 (SLC3A2).[3]

The dual blockade strategy aims to starve cancer cells of essential polyamines, thereby inhibiting proliferation and inducing cell death. This approach has shown synergistic effects in various preclinical cancer models, including neuroblastoma and diffuse intrinsic pontine glioma (DIPG).[1][3]

Signaling Pathway and Points of Inhibition

The following diagram illustrates the polyamine metabolism pathway and the inhibitory actions of DFMO and **AMXT-1501**.



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Figure 1: Polyamine metabolism pathway and inhibition by DFMO and **AMXT-1501**.

Preclinical Data

In Vitro Efficacy

AMXT-1501, both as a single agent and in combination with DFMO, has demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines.

Cell Line	Cancer Type	Treatment	IC50	Reference
SH-SY5Y	Neuroblastoma	AMXT-1501	14.13 μ M	[1]
SMS-KCNR	Neuroblastoma	AMXT-1501	17.72 μ M	[1]
BE(2)-C	Neuroblastoma	AMXT-1501	17.69 μ M	[1]
SU-DIPG-VI	Diffuse Intrinsic Pontine Glioma	AMXT-1501	~5-10 μ M	[3]
HSJD-DIPG-007	Diffuse Intrinsic Pontine Glioma	AMXT-1501	~4-8 μ M	[3]
SH-SY5Y	Neuroblastoma	DFMO	33.3 mM	[1]
SMS-KCNR	Neuroblastoma	DFMO	20.76 mM	[1]
BE(2)-C	Neuroblastoma	DFMO	25.4 mM	[1]

Table 1: In Vitro IC50 Values for **AMXT-1501** and DFMO in Cancer Cell Lines

The combination of **AMXT-1501** and DFMO has been shown to synergistically inhibit cell proliferation and induce apoptosis, as evidenced by increased expression of cleaved PARP and cleaved caspase-3, and hypophosphorylation of the retinoblastoma protein (Rb).[1]

In Vivo Efficacy

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating that the combination of **AMXT-1501** and DFMO significantly inhibits tumor growth and prolongs survival.

Animal Model	Cancer Type	Treatment	Outcome	Reference
Orthotopic neuroblastoma mice	Neuroblastoma	AMXT-1501 + DFMO	Significant inhibition of tumor growth and prolonged survival.	[1]
Orthotopic DIPG mice	Diffuse Intrinsic Pontine Glioma	AMXT-1501 + DFMO	Significantly extended survival, with two-thirds of mice showing long-term survival.[2]	

Table 2: In Vivo Efficacy of **AMXT-1501** in Combination with DFMO

Clinical Data

AMXT-1501 in combination with DFMO has been evaluated in a Phase 1 clinical trial (NCT03536728) in patients with advanced solid tumors.[4] A pediatric Phase 1/2 trial (NCT06465199) is also underway for neuroblastoma, central nervous system tumors, and sarcomas.[5]

Trial ID	Phase	Population	Treatment	Key Findings	Reference
NCT03536728	1	Advanced Solid Tumors	Oral AMXT-1501 + DFMO	The combination was found to be safe and well-tolerated. Preliminary evidence of clinical activity was observed, with an overall response rate of 6% and a clinical benefit rate of 49%. The recommended Phase 2 dose (RP2D) was determined to be AMXT-1501 600 mg twice daily plus DFMO 500 mg.	[6]
NCT06465199	1/2	Pediatric Neuroblastoma, CNS Tumors, Sarcomas	Oral AMXT-1501 + DFMO	Currently recruiting; designed to evaluate safety,	[5]

tolerability,
and efficacy.

Table 3: Summary of Clinical Trials for **AMXT-1501** and DFMO Combination Therapy

The FDA has granted Orphan Drug Designation to **AMXT-1501** in combination with DFMO for the treatment of neuroblastoma.[5]

Experimental Protocols

Representative Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of **AMXT-1501** and DFMO.

Experimental Workflow for AMXT-1501 & DFMO Synergy

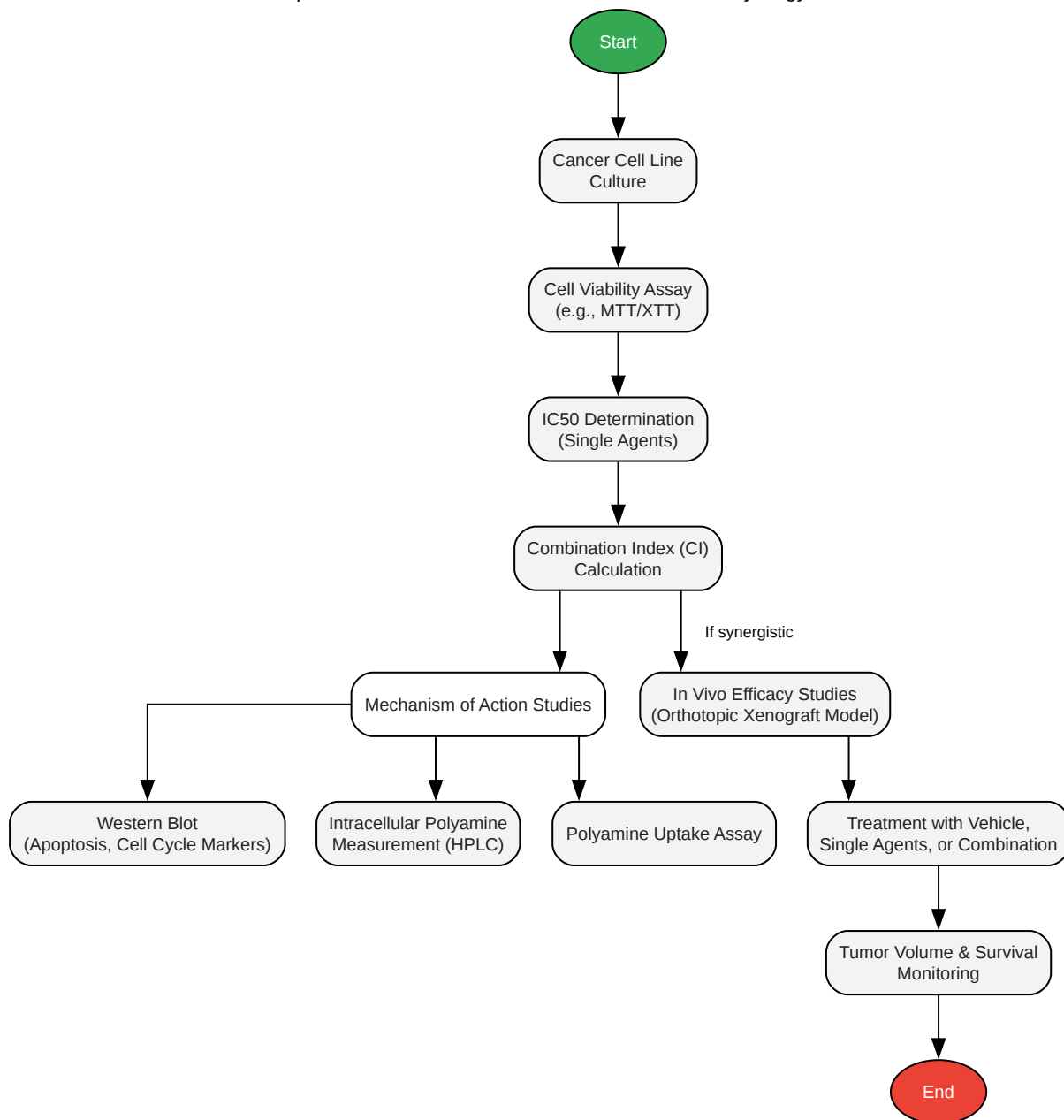
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Figure 2: A representative experimental workflow for synergy studies.

Detailed Methodologies

4.1. Cell Culture and Reagents

- Cell Lines: Neuroblastoma cell lines (e.g., SH-SY5Y, SMS-KCNR, BE(2)-C) or DIPG cell lines (e.g., SU-DIPG-VI, HSJD-DIPG-007) can be obtained from commercial repositories or research collaborators.
- Culture Media: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Reagents: **AMXT-1501** can be obtained from Aminex Therapeutics. DFMO can be purchased from various chemical suppliers. Stock solutions are typically prepared in sterile water or DMSO.

4.2. Cell Viability Assay (MTT Assay)

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat cells with various concentrations of **AMXT-1501**, DFMO, or the combination for 48-72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

4.3. Western Blot Analysis

- Treat cells with the desired concentrations of **AMXT-1501** and/or DFMO for the indicated times.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.
- Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, total Rb, phospho-Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4.4. Measurement of Intracellular Polyamines (HPLC)

- After treatment, harvest the cells and wash with PBS.
- Lyse the cells by sonication in perchloric acid.
- Centrifuge the lysate to pellet the protein and collect the supernatant.
- Derivatize the polyamines in the supernatant with dansyl chloride.
- Separate the dansylated polyamines by reverse-phase HPLC.
- Detect and quantify the polyamines using a fluorescence detector.

4.5. In Vivo Orthotopic Neuroblastoma Model

- Anesthetize immunodeficient mice (e.g., nude or NSG mice).
- Surgically expose the left adrenal gland.
- Inject 1×10^6 neuroblastoma cells (e.g., SH-SY5Y) in 20-30 µL of PBS into the adrenal gland.

- Suture the incision and monitor the mice for tumor growth using bioluminescence imaging or ultrasound.
- Once tumors are established, randomize the mice into treatment groups (vehicle, **AMXT-1501**, DFMO, combination).
- Administer drugs via oral gavage or in the drinking water.
- Monitor tumor volume and survival over time.

Conclusion

AMXT-1501 is a promising novel polyamine transport inhibitor with a clear mechanism of action that is synergistic with the polyamine synthesis inhibitor DFMO. The dual blockade of polyamine synthesis and uptake represents a rational and effective strategy for targeting a fundamental metabolic vulnerability of cancer cells. Preclinical and early clinical data support the continued development of this combination therapy for various cancers, particularly those with a high dependency on polyamines, such as neuroblastoma and DIPG. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of **AMXT-1501**.

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